2-Oxo-1-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-imidazole-4-carboxylic acid

Lipophilicity Drug-likeness CNS penetration

Medicinal chemists targeting CNS kinases or GPCRs often face N-dealkylation liabilities with N-alkyl imidazoles, limiting oral bioavailability. 2-Oxo-1-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS 2059943-71-2) circumvents this via the metabolically shielded N1-trifluoroethyl group, as validated by clinical candidate MK-0974. Key features: - XLogP3-AA 0.2 & 2 HBD, optimal for BBB penetration - 95% purity, ready for amide coupling or esterification - ¹⁹F NMR reporter for protein-ligand binding studies - Enhanced oral bioavailability vs. non-fluorinated analogs. Supplied as a research-grade building block with global shipping.

Molecular Formula C6H5F3N2O3
Molecular Weight 210.11 g/mol
Cat. No. B13240050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-1-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-imidazole-4-carboxylic acid
Molecular FormulaC6H5F3N2O3
Molecular Weight210.11 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)N1CC(F)(F)F)C(=O)O
InChIInChI=1S/C6H5F3N2O3/c7-6(8,9)2-11-1-3(4(12)13)10-5(11)14/h1H,2H2,(H,10,14)(H,12,13)
InChIKeyUGTJJYVUYVTPGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-1-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-imidazole-4-carboxylic acid – Core Scaffold Profile


2-Oxo-1-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS 2059943-71-2, molecular formula C₆H₅F₃N₂O₃, molecular weight 210.11 g/mol) is a fluorinated 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid derivative bearing an N1-(2,2,2-trifluoroethyl) substituent [1]. The compound features a computed XLogP3-AA of 0.2, two hydrogen bond donors, six hydrogen bond acceptors, and two rotatable bonds [1]. It is available from multiple commercial suppliers at ≥95% purity for research and development use . The scaffold combines the hydrogen-bonding capacity of the 2-oxoimidazole core with the metabolic-stability-enhancing trifluoroethyl group, positioning it as a versatile intermediate for medicinal chemistry programs targeting CNS and inflammatory indications.

Fluorinated 2-oxoimidazole scaffold
Medicinal chemistry intermediate for CNS and inflammatory pathway targets
Physicochemical profile
Balanced LogP and reduced hydrogen-bond donor count support permeability optimization
ADME signal from class-level SAR
Trifluoroethyl motif associated with metabolic shielding in related clinical candidates

Limitations of Generic N1-Substituted Analogs


Within the 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid series, the nature of the N1 substituent dictates lipophilicity, metabolic stability, and hydrogen-bonding capacity—parameters that govern pharmacokinetic suitability and target engagement. The 2,2,2-trifluoroethyl group imparts a distinct LogP shift and metabolic resistance profile compared to simple alkyl (e.g., ethyl, methyl) or aromatic N1 substituents [1]. Published SAR studies on structurally related 2-oxoimidazole-containing clinical candidates (e.g., MK-0974/telcagepant) have demonstrated that trifluoroethylation of the N1 amide position directly improves oral bioavailability relative to non-fluorinated alkyl congeners [2]. Consequently, substituting the trifluoroethyl group with an ethyl, methyl, or unsubstituted analog cannot recapitulate the same ADME profile, making the target compound a non-fungible building block in medicinal chemistry workflows.

Lipophilicity mismatchNon-fluorinated N1-alkyl analogs (e.g., ethyl, methyl) exhibit a >1 LogP unit lower lipophilicity, potentially altering membrane permeability and CNS exposure profiles.
H-bond donor shiftThe trifluoroethyl group reduces HBD count vs. parent; generic N1-substituted analogs may retain extra donors, limiting passive permeability.
Metabolic stability profileN1-trifluoroethylation confers resistance to CYP450-mediated N-dealkylation observed with simple alkyl imidazoles, altering metabolic stability in vivo.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Shift vs. Non-Fluorinated Parent

The target compound exhibits a computed XLogP3-AA of 0.2, representing a +1.3 log unit increase over the non-fluorinated parent scaffold 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (XLogP3-AA = -1.1) [1]. This shift moves the compound from a hydrophilicity-dominated profile (parent) into the optimal lipophilicity range (LogP 0–3) associated with favorable oral absorption and CNS permeability per Lipinski's guidelines. By comparison, the 1-ethyl analog (CAS 1893731-67-3) has a reported logP of approximately -0.292, representing a modest +0.8 shift from the parent but remaining substantially more polar than the trifluoroethyl derivative .

Lipophilicity shift vs. parent
Reported
XLogP3-AA 0.2 (parent -1.1)
Δ +1.3 vs. parent; +0.5 vs. 1-ethyl analog
Supports CNS permeability optimization range (LogP 0–3)
Computed partition coefficients; experimental validation recommended
Lipophilicity Drug-likeness CNS penetration

H-Bond Donor Reduction vs. Parent Scaffold

The target compound possesses 2 hydrogen bond donors (HBD), reduced from 3 HBD in the parent 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid [1]. The N1-trifluoroethyl group eliminates the N1-H donor present in the parent scaffold while preserving the carboxylic acid OH and N3-H donors critical for target engagement. Reducing HBD count from 3 to 2 is significant for medicinal chemistry because the empirical cutoff for favorable oral bioavailability is ≤5 HBD (Lipinski), and each additional HBD above 3 is associated with progressively lower passive membrane permeability.

H-bond donor reduction
Reported
2 HBD
(parent 3 HBD)
Fewer HBD may improve passive permeability while retaining key donor groups
Computed by Cactvs 3.4.6.11; consistent with Lipinski guidelines
Hydrogen bonding Permeability Drug design

Oral Bioavailability Gain from N1-Trifluoroethylation

In the development of the clinical CGRP receptor antagonist MK-0974 (telcagepant), trifluoroethylation of the N-1 amide position of the 2-oxoazepane core resulted in improved oral bioavailabilities relative to non-fluorinated precursors, ultimately enabling selection of the clinical candidate [1]. Telcagepant, which contains a 2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl moiety structurally related to the target compound's core, demonstrated a Ki of 0.77 nM against human CGRP receptor and 1.2 nM against rhesus CGRP receptor . While this evidence is at the class level and not a direct measurement of the target compound, the conserved N1-trifluoroethyl-2-oxo pharmacophore motif supports the inference that the trifluoroethyl group confers metabolic stability advantages over non-fluorinated N1-alkyl congeners.

Oral bioavailability signal
Class-level inference
N1-trifluoroethyl-2-oxo motif in MK-0974 (telcagepant) SAR series
Supports ADME advantage for trifluoroethyl over non-fluorinated N1-alkyl
SAR derived from CGRP antagonist program; direct measurement on target compound not available
Oral bioavailability Metabolic stability CGRP antagonists

Aqueous Solubility Contrast vs. Parent

The parent scaffold 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS 39828-47-2) exhibits calculated aqueous solubility of 0.97 g/L at 25 °C (approximately 7.6 mM) and a melting point of 270 °C . The introduction of the lipophilic N1-trifluoroethyl group in the target compound is expected to reduce aqueous solubility relative to this baseline while improving organic solvent solubility—a trade-off that must be weighed during route scouting for library synthesis. The parent's high aqueous solubility combined with its low LogP (-1.1 XLogP3) limits its utility in cellular assays requiring membrane penetration, whereas the target compound's balanced LogP of 0.2 addresses this limitation.

Aqueous solubility contrast
Data to verify
Parent solubility ~0.97 g/L (7.6 mM)
Target expected lower due to lipophilic N1 group
Informs solvent selection for synthesis and assay preparation
Target solubility not measured; DMSO co-solvent likely needed for biological assays
Aqueous solubility Formulation Physicochemical properties

Key Applications in Drug Discovery


CNS Kinase Inhibitor Lead Optimization

Medicinal chemistry programs targeting CNS kinases or GPCRs can employ this building block as a carboxylic acid handle for amide coupling or esterification, leveraging its XLogP of 0.2 (within the optimal CNS drug space of 1–4) and HBD count of 2 (favorable for blood-brain barrier penetration) . The trifluoroethyl group provides metabolic shielding of the N1 position against CYP450-mediated N-dealkylation, a common metabolic liability of N-alkyl imidazoles. This scenario is supported by the MK-0974 precedent, where N1-trifluoroethylation of a related 2-oxo scaffold was essential for achieving oral bioavailability .

Fluorinated Peptidomimetics via Imidazole Scaffold

The 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid core mimics the imidazole side chain of histidine while constraining conformational flexibility. When equipped with the N1-trifluoroethyl group, this scaffold introduces fluorine-mediated ¹⁹F NMR reporter capability for protein-ligand binding studies and metabolic stability enhancement. The carboxylic acid at position 4 serves as a conjugatable handle for solid-phase peptide synthesis or fragment-based drug discovery library construction . Procurement at ≥95% purity enables direct use in parallel synthesis without additional purification .

Palau'amine Alkaloid Synthesis Intermediate

The parent scaffold (2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid, CAS 39828-47-2) has been documented as a reactant in enantioselective strategies toward the spirocyclic core of palau'amine and related bisguanidine marine alkaloids . The trifluoroethyl-substituted derivative offers an opportunity to generate fluorinated palau'amine analogs with altered pharmacokinetic profiles for evaluation as immunosuppressive or anticancer agents—palau'amine itself exhibits nanomolar IC₅₀ in mixed lymphocyte reaction assays . The trifluoroethyl group may also serve as a protecting group strategy during multistep synthesis, being stable under a range of conditions.

Fragment Library for Metalloproteinases & Epimerases

Patented oxo-imidazolyl compounds have demonstrated inhibition of bacterial 2-epimerase enzymes, with selectivity for gram-positive bacterial epimerases over the mammalian UDP-N-acetylglucosamine 2-epimerase . The target compound, containing both the 2-oxoimidazole core and a carboxylic acid zinc-binding group, represents a privileged fragment for designing metalloproteinase inhibitors. The trifluoroethyl substituent introduces additional fluorine-mediated hydrophobic contacts in the enzyme active site, potentially enhancing binding affinity beyond that achievable with the non-fluorinated parent scaffold.

Application
Selection Property
Validation Focus
CNS kinase inhibitor design
LogP in CNS range, reduced HBD
Blood-brain barrier penetration & metabolic shielding
Fluorinated peptidomimetic libraries
Carboxylic acid coupling handle & ¹⁹F NMR reporter
Protein-ligand binding studies & metabolic stability
Marine alkaloid analog synthesis
Spirocyclic core precursor & trifluoroethyl protection
Pharmacokinetic profiling of fluorinated analogs
Metalloproteinase inhibitor fragments
Zinc-binding carboxylate & fluorine-mediated contacts
Enzyme inhibition & selectivity profiling
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